3-([1,1'-Biphenyl]-3-yl)acrylic acid
Overview
Description
3-([1,1’-Biphenyl]-3-yl)acrylic acid is an organic compound that belongs to the class of acrylic acids It features a biphenyl group attached to an acrylic acid moiety
Mechanism of Action
Target of Action
Acrylic acid derivatives are known to interact with various biological targets, influencing cellular processes .
Mode of Action
Acrylic acid derivatives typically interact with their targets through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions . These interactions can lead to changes in the conformation and function of the target molecules .
Biochemical Pathways
For instance, they can be converted to 3-hydroxypropionic acid (3HP), which is an industrially important platform chemical .
Result of Action
Acrylic acid derivatives have been shown to have various biological effects, depending on their specific structures and the targets they interact with .
Action Environment
The action, efficacy, and stability of 3-([1,1’-Biphenyl]-3-yl)acrylic acid can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,1’-Biphenyl]-3-yl)acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl and acrylic acid as the primary starting materials.
Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 3-([1,1’-Biphenyl]-3-yl)acrylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification methods to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-([1,1’-Biphenyl]-3-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Nitro or sulfonic acid derivatives.
Scientific Research Applications
3-([1,1’-Biphenyl]-3-yl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Comparison with Similar Compounds
Similar Compounds
Biphenylacrylic acid: Similar structure but with variations in the position of the acrylic acid group.
Phenylacrylic acid: Lacks the biphenyl group, resulting in different chemical properties.
Styrene derivatives: Contain a vinyl group attached to a phenyl ring, similar to the acrylic acid moiety.
Uniqueness
3-([1,1’-Biphenyl]-3-yl)acrylic acid is unique due to the presence of both the biphenyl and acrylic acid groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile interactions and modifications, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
(E)-3-(3-phenylphenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-15(17)10-9-12-5-4-8-14(11-12)13-6-2-1-3-7-13/h1-11H,(H,16,17)/b10-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQNPVHFBDPNNA-MDZDMXLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
229006-83-1 | |
Record name | (2E)-3-(3-phenylphenyl)prop-2-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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